molecular formula C7H7NO5S B1265469 2-Amino-5-sulfobenzoic acid CAS No. 3577-63-7

2-Amino-5-sulfobenzoic acid

Cat. No.: B1265469
CAS No.: 3577-63-7
M. Wt: 217.2 g/mol
InChI Key: MJNYPLCGWXFYPD-UHFFFAOYSA-N
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Description

2-Amino-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a white or off-white crystalline solid that is soluble in water and exhibits acidic properties, allowing it to form salts. This compound is primarily used in the dye industry for the synthesis of acid dyes and as an acylation reagent for dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-sulfobenzoic acid can be synthesized through the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid. The final step involves sulfonation using chlorosulfonic acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-sulfobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-sulfobenzoic acid involves its ability to interact with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions. These properties enable the compound to act as a versatile reagent in chemical synthesis and as a potential therapeutic agent .

Comparison with Similar Compounds

  • 2-Amino-5-hydroxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-5-chlorobenzoic acid
  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-iodobenzoic acid

Comparison: 2-Amino-5-sulfobenzoic acid is unique due to the presence of both an amino group and a sulfonic acid group, which confer distinct chemical reactivity and solubility properties. Compared to its analogs, such as 2-amino-5-hydroxybenzoic acid and 2-amino-5-methoxybenzoic acid, the sulfonic acid group in this compound enhances its acidity and ability to form salts, making it particularly useful in dye synthesis and other industrial applications .

Properties

IUPAC Name

2-amino-5-sulfobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13)
Source PubChem
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InChI Key

MJNYPLCGWXFYPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)N
Source PubChem
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Molecular Formula

C7H7NO5S
Record name 5-SULFOANTHRANILIC ACID
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DSSTOX Substance ID

DTXSID2026070
Record name 5-Sulfoanthranilic acid
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Molecular Weight

217.20 g/mol
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Physical Description

5-sulfoanthranilic acid is an off-pink powder. (NTP, 1992)
Record name 5-SULFOANTHRANILIC ACID
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992)
Record name 5-SULFOANTHRANILIC ACID
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CAS No.

3577-63-7
Record name 5-SULFOANTHRANILIC ACID
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Record name Benzoic acid, 2-amino-5-sulfo-
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Record name 5-Sulfoanthranilic acid
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Record name 5-sulphoanthranilic acid
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Synthesis routes and methods I

Procedure details

Anthranilic acid is heated with concentrated sulfuric acid to 180° C. for 1 hour, after which the acid is neutralized with sodium carbonate solution. Evaporation of the water yields the disodium salt of the title compound. Structural verification was obtained by carbon magnetic resonance, proton magnetic resonance and infra-red analysis.
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Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzoic acid (2g, 15 mM) in oleum (30 ml) was heated at 80°, under argon atmosphere for 2 hours. The mixture was poured into diethyl ether (400 ml) and the resulting precipitate was filtered, washed with diethyl ether and dried under vacuum to give 2-amino-5-sulphobenzoic acid (1.8 g, 57%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Amino-5-sulfobenzoic acid unique in constructing coordination polymers?

A1: H2asba possesses three functional groups: a carboxylic acid, a sulfonic acid, and an amino group [, ]. These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. Additionally, these groups can coordinate with metal ions in various modes, further enhancing structural diversity [, , , ].

Q2: Can you provide examples of MOFs constructed using this compound and their structural features?

A2: Several studies have explored H2asba's coordination capabilities. For instance, a cadmium(II)-organic framework utilizing H2asba and an auxiliary ligand, N,N'-bis[(pyridin-4-yl)methyl]oxamide, forms a threefold polycatenated 0D→2D interpenetrated supramolecular two-dimensional (4,4) layer structure stabilized by intermolecular hydrogen bonding []. In another study, a cobalt(II)-organic framework incorporating H2asba and 1,4-bis[(imidazol-1-yl)methyl]benzene exhibits a 1D→2D interpenetrating network further extended into a 3D supramolecular framework with channels accommodating water molecules [].

Q3: What are the potential applications of MOFs based on this compound?

A3: Research suggests several promising applications. For instance, the cobalt(II)-organic framework mentioned earlier demonstrates selective adsorption of CO2 over N2 after activation, highlighting its potential for gas separation []. Additionally, this framework displays solvent-dependent fluorescence and serves as a multi-responsive sensor for nitroaromatics in aqueous solutions, showcasing its potential for sensing applications []. Furthermore, a copper(II)-organic framework incorporating H2asba shows promise as a selective and sensitive luminescent sensor for Fe3+ ions and HCO3- anions in specific solvents, suggesting its utility in environmental monitoring [].

Q4: How does the structure of this compound influence the properties of the resulting MOFs?

A4: The presence and arrangement of the functional groups in H2asba significantly affect the MOF's structure and properties. For instance, the monodentate coordination mode of the asba2- ligand, combined with the conformation of auxiliary ligands, contributes to the unique structural features and properties of the resulting MOFs [].

Q5: Has this compound been used in any other applications besides MOF synthesis?

A5: While H2asba is primarily investigated for MOF synthesis, a recent study explored its use in preparing a TiO2/carbon composite for photocatalytic degradation of indigo carmine dye. The research demonstrated the successful synthesis of a material with significant surface area and basic properties suitable for dye degradation [].

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